(4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolone core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone core: This can be achieved through the condensation of an appropriate hydrazine derivative with an α,β-unsaturated ketone.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.
Attachment of the piperazine moiety: This can be done via a nucleophilic substitution reaction where the piperazine derivative is introduced to the intermediate compound.
Final condensation: The final step involves the condensation of the intermediate with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Pharmacology: It can be used in studies to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Biology: The compound can serve as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.
Materials Science: Its unique chemical structure might be useful in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which (4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-chlorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-bromophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-methylphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it potentially more effective as a drug candidate compared to its analogs with different substituents.
Properties
Molecular Formula |
C22H24FN5O |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H24FN5O/c1-16(24-27-14-12-26(2)13-15-27)20-21(17-6-4-3-5-7-17)25-28(22(20)29)19-10-8-18(23)9-11-19/h3-11,25H,12-15H2,1-2H3/b24-16+ |
InChI Key |
ZGEPARYXWYIMJC-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C)/C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NN1CCN(CC1)C)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.